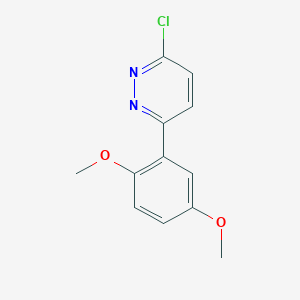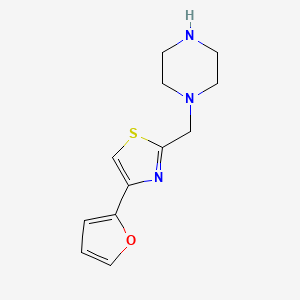
2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride
Descripción general
Descripción
“2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1171498-25-1 . It has a molecular weight of 209.68 and its IUPAC name is 2-(1-pyrrolidinyl)nicotinonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10 (9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature and other physical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on the synthesis of derivatives from 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride and their biological activities. For example, derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited significant bacteriostatic and antituberculosis activities. This underscores the compound's utility as a precursor in developing antibacterial and antituberculosis agents (Miszke et al., 2008).
Antibacterial Properties
Further research demonstrated the potential of 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, in showing considerable antibacterial activity against various aerobic and anaerobic bacteria. These findings suggest the compound's relevance in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Non-linear Optical Properties
The compound also finds application in materials science, where its derivatives, such as 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, have been studied for their non-linear optical properties. The crystal structure analysis revealed insights into the molecular interactions stabilizing the compound, contributing to its optical characteristics (Palani et al., 2004).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the physicochemical parameters of a compound can be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in various biochemical reactions. The pyrrolidine ring, known for its sp3 hybridization, allows the compound to explore the pharmacophore space efficiently. This compound interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and pregnane X receptor (PXR). The interaction with COX-2 involves inhibition, which can lead to anti-inflammatory effects. The binding to PXR, on the other hand, influences the detoxification and clearance of foreign substances from the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving COX-2 and PXR. The inhibition of COX-2 can reduce inflammation, while the activation of PXR can enhance the expression of detoxifying enzymes. Additionally, this compound can affect gene expression and cellular metabolism by modulating the activity of these receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory mediators. In the case of PXR, the compound acts as an agonist, binding to the receptor and promoting the transcription of genes involved in detoxification processes. These interactions highlight the compound’s dual role in modulating inflammation and enhancing detoxification .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and activates PXR without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings indicate the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound’s interaction with PXR further influences metabolic flux by upregulating the expression of detoxifying enzymes, thereby enhancing the clearance of xenobiotics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. In the cytoplasm, it interacts with enzymes and receptors involved in metabolic processes. In the nucleus, it binds to nuclear receptors such as PXR, influencing gene expression and cellular responses. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQOJLGGLWNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)

